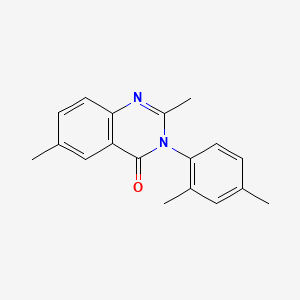

4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-

Description

4(3H)-Quinazolinones are nitrogen-containing heterocyclic compounds characterized by a keto group at the 4-position of the quinazoline scaffold. The compound 3-(2,4-dimethylphenyl)-2,6-dimethyl-4(3H)-quinazolinone features methyl substituents at the 2- and 6-positions of the quinazolinone core and a 2,4-dimethylphenyl group at the 3-position. Quinazolinones are renowned for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .

Properties

CAS No. |

35711-15-0 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)-2,6-dimethylquinazolin-4-one |

InChI |

InChI=1S/C18H18N2O/c1-11-6-8-17(13(3)9-11)20-14(4)19-16-7-5-12(2)10-15(16)18(20)21/h5-10H,1-4H3 |

InChI Key |

SGSQACGKBNAVQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Overview of Quinazolinone Synthesis Strategies

Quinazolinones are typically synthesized through the construction of the quinazoline ring system, followed by substitution at key positions to introduce functional groups such as the 2,4-dimethylphenyl and 2,6-dimethyl substituents. Common synthetic routes include:

- Cyclocondensation of anthranilic acid derivatives with aldehydes or amines.

- Use of isatoic anhydrides or benzoxazinones as intermediates.

- Metal-catalyzed or metal-free cyclization reactions.

- Reduction or functional group transformations to achieve specific substitution patterns.

Preparation from Anthranilic Acid Derivatives

One of the most established routes to 4(3H)-quinazolinones involves the use of anthranilic acid or its esters/amides as starting materials. The process generally includes:

- Step 1: Formation of amides by reaction of anthranilic acid with acyl chlorides (e.g., butyryl chloride) to introduce side chains.

- Step 2: Cyclization to benzoxazin-4-one intermediates via reaction with acetic anhydride.

- Step 3: Ring closure with amines to form the quinazolinone core.

This approach allows the introduction of substituents such as 2,6-dimethyl groups on the quinazolinone ring and the 2,4-dimethylphenyl group at the 3-position by selecting appropriate amines or aldehydes in the cyclization step.

| Step | Reactants & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 1 | Anthranilic acid + butyryl chloride (amide formation) | Anthranilic acid amide | High yield, pure crystalline product |

| 2 | Amide + acetic anhydride (reflux) | Benzoxazin-4-one intermediate | Crystalline, stable |

| 3 | Benzoxazin-4-one + 2,4-dimethylphenyl amine (reflux) | 4(3H)-Quinazolinone derivative | High yield, substitution at 3-position |

This method was demonstrated in a recent study synthesizing 2,3-disubstituted-4(3H)-quinazolinones with confirmation by IR, ^1H NMR, and mass spectra.

Metal-Free Cyclocondensation Using Amino-Benzamides and Aldehydes

A modern and environmentally friendly approach involves acid-promoted metal-free cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes. This method proceeds via:

- Mixing amide and aldehyde in acetic acid at room temperature.

- Formation of 4(1H)-2,3-dihydroquinazolinone intermediates.

- Subsequent oxidation or elimination to yield 4(3H)-quinazolinones.

This protocol is notable for mild conditions, no metal catalysts, and good yields, making it suitable for large-scale synthesis.

| Parameter | Details |

|---|---|

| Solvent | Acetic acid (AcOH) |

| Temperature | Room temperature (~25 °C) |

| Reaction time | 0.5 hours for intermediate formation |

| Workup | Addition of cold water, filtration, washing with ethanol |

The method was successfully applied to various substituted aldehydes, including 2,4-dimethylbenzaldehyde, to obtain corresponding quinazolinones with high purity.

Copper-Catalyzed Isocyanide-Based Synthesis

Another synthetic route involves copper-catalyzed multicomponent reactions using alkyl 2-isocyanobenzoates, amines, and aldehydes to construct 3-alkylated quinazolin-4(3H)-ones. This approach allows:

- Introduction of diverse substituents at the 3-position.

- Mild reaction conditions.

- Good control over regioselectivity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Alkyl 2-isocyanobenzoate + amine + Cu(OAc)2 catalyst | Formation of quinazolinone core |

| 2 | Purification by column chromatography | Pure 3-substituted quinazolinones |

This method provides a versatile platform to synthesize quinazolinones with 2,4-dimethylphenyl substituents at the 3-position and methyl groups at 2,6-positions on the quinazolinone ring.

Large-Scale Industrial Preparation (Patent Method)

A Chinese patent describes a scalable preparation method for quinazolinone derivatives structurally related to 4(3H)-quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-, involving:

- Multi-step synthesis starting from substituted phenyl precursors.

- Controlled crystallization and purification steps.

- Use of solvents such as heptane, ethanol, and water mixtures.

- Reaction temperatures carefully maintained (e.g., cooling to 35 °C, heating to 84 °C).

- Product isolation by filtration and drying under vacuum.

| Parameter | Details |

|---|---|

| Scale | From 50 g to 500 kg raw materials |

| Purity | Up to 98.6% |

| Yield | Approximately 79.9% after purification |

| Solvents | Heptane, ethanol/water mixtures |

| Temperature control | Cooling to 0 °C for crystallization |

This method ensures high yield and purity suitable for pharmaceutical use.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Anthranilic acid route | Anthranilic acid, acyl chlorides, amines | Acetic anhydride, reflux | Well-established, high purity | Multi-step, moderate time |

| Metal-free cyclocondensation | 2-amino-N-methoxybenzamides, aldehydes | Acetic acid, room temp | Mild, eco-friendly, scalable | Requires specific substrates |

| Copper-catalyzed isocyanide | Alkyl 2-isocyanobenzoates, amines | Cu(OAc)2 catalyst, room temp | Versatile, regioselective | Use of metal catalyst |

| Industrial patent method | Substituted phenyl precursors | Solvent crystallization, temp control | Large scale, high yield/purity | Complex process control |

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazolinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). A notable study utilized in silico screening to identify compounds with high binding affinity to penicillin-binding proteins, leading to the discovery of a novel antibacterial agent with a quinazolinone core . This compound exhibited potent activity against MRSA strains and demonstrated efficacy in mouse models of infection.

Antioxidant Activity

Research has shown that certain derivatives of quinazolinones possess significant antioxidant properties. For instance, structural modifications involving hydroxyl groups at specific positions on the phenyl ring have been linked to enhanced antioxidant activity . Compounds with two hydroxyl groups in ortho positions were particularly effective in metal-chelating activities, suggesting potential applications in preventing oxidative stress-related diseases.

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor effects. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity against various cancer cell lines . The ability to inhibit tumor growth through multiple pathways makes these compounds promising candidates for cancer therapy.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Substituent Positions :

- 3-Position : The 2,4-dimethylphenyl group distinguishes this compound from analogs with simpler aryl substituents (e.g., phenyl, 4-methylphenyl).

- 2- and 6-Positions: Methyl groups at these positions increase steric hindrance compared to unsubstituted or mono-methylated derivatives.

Table 1: Substituent Comparison of Selected 4(3H)-Quinazolinones

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) favor anti-inflammatory/antioxidant activity, while halogens (electron-withdrawing) enhance antimicrobial effects .

- Steric Effects : Bulky 2,4-dimethylphenyl and 2,6-dimethyl groups may limit binding to certain enzymatic pockets but improve selectivity.

Biological Activity

4(3H)-Quinazolinone derivatives are a prominent class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, and anticholinesterase effects. The specific compound 4(3H)-quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

- Molecular Formula : C18H18N2O

- SMILES Representation : CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C)C)

- InChIKey : SGSQACGKBNAVQB-UHFFFAOYSA-N

The structural features of this compound suggest potential interactions with biological targets due to the presence of multiple functional groups.

Antibacterial Activity

A significant study explored the structure-activity relationship (SAR) of various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that modifications in the quinazolinone structure could enhance antibacterial efficacy. The compound's minimal inhibitory concentration (MIC) was evaluated, showing promising results against several bacterial strains .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3-(2,4-dimethylphenyl)-2,6-dimethyl-4(3H)-quinazolinone | 16 | S. aureus |

| Other derivatives | Varies | Various |

Antifungal Activity

Research also highlighted the antifungal properties of certain quinazolinone derivatives. Specifically, derivatives exhibiting activity against Aspergillus niger and Candida albicans were identified. For instance, one derivative demonstrated an MIC of 32 μg/mL against A. niger, indicating its potential as an antifungal agent .

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| 3-(2,4-dimethylphenyl)-2,6-dimethyl-4(3H)-quinazolinone | 32 | A. niger |

| Another derivative | 8 | C. albicans |

Anticholinesterase Activity

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In a study comparing various derivatives, some exhibited significant AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease .

Case Studies and Research Findings

-

Exploration of Structure-Activity Relationships :

A comprehensive study synthesized multiple derivatives of quinazolinones and assessed their biological activities. The research found that specific substitutions on the quinazolinone ring significantly influenced antibacterial and antifungal activities . -

Anticholinesterase Evaluation :

In tests measuring AChE inhibition, certain derivatives showed promising results that could lead to further development as therapeutic agents for cognitive disorders .

Q & A

Q. What are the common synthetic methodologies for preparing 3-(2,4-dimethylphenyl)-2,6-dimethyl-4(3H)-quinazolinone, and what are the critical reaction parameters?

The compound is synthesized via cyclocondensation reactions using phosphorus pentoxide (P₂O₅) and amine hydrochlorides as key reagents. For example, methyl N-acetylanthranilate derivatives react with substituted amines under high temperatures (180–250°C) to yield 4(3H)-quinazolinones. Critical parameters include:

- Temperature : 180°C for quinazolinone formation vs. 250°C for quinazolinamine derivatives .

- Stoichiometry : Excess amine hydrochloride (4:1 molar ratio relative to the ester precursor) ensures optimal cyclization .

- Workup : Alkaline extraction (pH 8–9) and recrystallization from ethanol are standard purification steps .

Q. What spectroscopic techniques are used to characterize 3-(2,4-dimethylphenyl)-2,6-dimethyl-4(3H)-quinazolinone, and what key spectral features confirm its structure?

- ¹H NMR : Peaks for aromatic protons (δ 7.27–8.3 ppm), methyl groups (e.g., δ 2.65 ppm for 2-methyl), and alkyl chains (e.g., δ 0.88–1.60 ppm for aliphatic protons) .

- IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the quinazolinone core .

- Elemental Analysis : Matches calculated values for C, H, and N to validate purity .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives, and how does the 3-(2,4-dimethylphenyl) substitution influence activity?

4(3H)-Quinazolinones exhibit broad bioactivity, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-(2,4-dimethylphenyl) group enhances lipophilicity, potentially improving membrane permeability and target binding. For example, similar derivatives with chloro-substituted aryl groups show potent antifungal activity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., quinazolinone vs. quinazolinamine formation) impact yield, and how can reaction conditions be optimized to suppress side products?

At temperatures >200°C, amine hydrochlorides may act as nucleophiles, leading to quinazolinamine formation via C–N bond cleavage. To minimize this:

Q. What strategies can be employed to resolve contradictions in reported biological activity data for 4(3H)-quinazolinone derivatives?

Discrepancies often arise from variations in:

- Assay Conditions : Standardize protocols (e.g., MIC values for antimicrobial activity) to enable cross-study comparisons .

- Structural Modifications : Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with activity trends using QSAR models .

- Metabolic Stability : Evaluate in vitro metabolism (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic effects .

Q. How can computational tools (e.g., COMSOL Multiphysics or DFT simulations) guide the design of novel 4(3H)-quinazolinone derivatives with enhanced bioactivity?

- Reaction Modeling : Simulate reaction kinetics and thermodynamics to predict optimal synthetic routes .

- Docking Studies : Map interactions between quinazolinones and target proteins (e.g., kinases or cytochrome P450 enzymes) to prioritize substituents for synthesis .

- ADMET Prediction : Use software like SwissADME to forecast bioavailability and toxicity, reducing experimental attrition .

Methodological Considerations

Q. What experimental design principles (e.g., factorial design) are applicable to optimize the synthesis of 4(3H)-quinazolinone derivatives?

A 2³ factorial design can assess the effects of:

Q. How can structural contradictions in crystallographic data (e.g., bond length variations) be addressed in quinazolinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.